molecular formula C26H23N5O2S B2582131 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide CAS No. 1110980-37-4

2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2582131
CAS No.: 1110980-37-4
M. Wt: 469.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide” features a fused triazoloquinazolin core, a phenethyl substituent at position 4, and a thioether-linked acetamide group terminating in an ortho-tolyl moiety. The thioether bridge and o-tolyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-18-9-5-7-13-21(18)27-23(32)17-34-26-29-28-25-30(16-15-19-10-3-2-4-11-19)24(33)20-12-6-8-14-22(20)31(25)26/h2-14H,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNNIYAUTRNEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the formation of the triazoloquinazoline core. This can be achieved through a cyclization reaction involving phenethylamine and appropriate triazole precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from its distinct functional groups:

  • Triazoloquinazoline core : Electrophilic and nucleophilic sites at N1, N4, and C2 positions.

  • Thioether (-S-) linkage : Susceptible to oxidation and nucleophilic substitution.

  • Acetamide group (-NHCO-) : Hydrolyzable under acidic/basic conditions.

Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity TypeExample Reactions
TriazoloquinazolineElectrophilic substitutionHalogenation, nitration
Thioether (-S-)Oxidation, alkylationSulfoxide/sulfone formation
Acetamide (-NHCO-)HydrolysisAcid/amide cleavage

Oxidation Reactions

The thioether group undergoes oxidation to sulfoxide or sulfone derivatives. For example:

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Room temperature, dichloromethane (DCM) solvent.

  • Outcome : Sulfoxide (R-SO) or sulfone (R-SO₂) formation, altering electronic properties .

Example :
R-S-R’+H2O2R-SO-R’\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO-R'}
Sulfoxide formation enhances polarity and potential bioactivity .

Nucleophilic Substitution

The thioether group participates in nucleophilic displacement reactions:

  • Reagents : Alkyl halides (e.g., methyl iodide), amines.

  • Conditions : Basic media (e.g., NaH, DMF), 60–80°C .

  • Outcome : Replacement of the sulfur atom with nucleophiles (e.g., amines, alkoxy groups).

Example :
R-S-R’+NH2R”R-NR”-R’+H2S\text{R-S-R'} + \text{NH}_2\text{R''} \rightarrow \text{R-NR''-R'} + \text{H}_2\text{S}

Hydrolysis of Acetamide

The acetamide group hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl, reflux → carboxylic acid + amine.

  • Basic hydrolysis : NaOH, ethanol/water → carboxylate salt + amine.

Example :
R-NHCO-R’+H2OH+R-COOH+R’-NH2\text{R-NHCO-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-COOH} + \text{R'-NH}_2

Cyclization and Ring Modification

The triazoloquinazoline core undergoes cycloaddition or ring-opening reactions:

  • Reagents : Alkyne dienophiles (e.g., dimethyl acetylenedicarboxylate).

  • Conditions : Thermal (100–120°C), toluene solvent .

  • Outcome : Formation of fused heterocycles (e.g., triazolopyrimidines) .

Halogenation

Electrophilic halogenation occurs at the quinazoline C2 position:

  • Reagents : N-bromosuccinimide (NBS), Cl₂/FeCl₃.

  • Conditions : DCM, 0–25°C .

  • Outcome : Bromo- or chloro-derivatives for further cross-coupling reactions .

Example :
R-H+NBSR-Br+succinimide\text{R-H} + \text{NBS} \rightarrow \text{R-Br} + \text{succinimide}

Biological Interaction Mechanisms

The compound’s reactivity correlates with its bioactivity:

  • Target binding : Thioether and triazole moieties form hydrogen bonds with enzyme active sites (e.g., COX-II Asp125) .

  • Metabolic stability : Sulfoxide derivatives exhibit prolonged half-life due to reduced susceptibility to hepatic enzymes .

Synthetic Pathways and Derivatives

Key intermediates and derivatives include:

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, forming quinazoline fragments.

  • Photodegradation : UV light induces cleavage of the thioether bond, requiring dark storage.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoloquinazoline exhibit significant antimicrobial properties. For example:

  • Study on Antimicrobial Efficacy : A related triazole derivative was found to have Minimum Inhibitory Concentration (MIC) values lower than established antibiotics against various bacterial strains, including drug-resistant organisms such as MRSA .

Anticancer Properties

The anticancer potential of this compound is notable:

  • In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxicity and the ability to induce apoptosis. For instance, derivatives led to reduced tumor size in xenograft models .
Study TypeFindings
Anticancer ActivityInduced apoptosis in cancer cells
Tumor Size ReductionSignificant reduction in xenograft models

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Inflammation Model Study : Treatment with related compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples from experimental models .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the effectiveness of triazoloquinazoline derivatives against resistant bacterial strains.
    • Results : The study demonstrated that certain derivatives had MIC values comparable to or better than traditional antibiotics.
  • Anticancer Activity Assessment
    • Objective : To assess the anticancer properties of the compound in vitro.
    • Results : Significant inhibition of cell proliferation was observed across multiple cancer cell lines, with mechanisms involving apoptosis induction being confirmed through flow cytometry analysis.
  • Inflammation Model Study
    • Objective : To investigate the anti-inflammatory effects of the compound.
    • Results : The treatment group exhibited significantly lower levels of inflammatory markers compared to the control group.

Mechanism of Action

The mechanism by which 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: The triazolo[4,3-a]quinazolin core combines a quinazoline (two fused benzene rings with two nitrogen atoms) and a 1,2,4-triazole ring.
  • 5-Thiazoleacetamide (CAS 163107-50-4) : Features a 4,5-dihydrothiazole core, a five-membered ring containing sulfur and nitrogen. The thiazole ring’s electron-rich nature may facilitate interactions with metal ions or polar residues in enzymes .
  • Sulfonamide Derivatives () : Include oxazole or thiadiazole cores with sulfonamide (-SO₂NH-) groups, which are common in diuretics and carbonic anhydrase inhibitors. Sulfonamides exhibit strong hydrogen-bonding capacity and acidity (pKa ~10) .

Substituent Profiles

Compound Name Key Substituents Pharmacological Implications (Speculative)
Target Compound Phenethyl (hydrophobic), thioether (S-link), o-tolyl (steric hindrance) Enhanced CNS penetration; kinase inhibition potential
5-Thiazoleacetamide (CAS 163107-50-4) Hydrazinyl group (N–N bond), phenyl acetamide Antimicrobial or anticancer activity (via chelation)
Sulfonamide Derivatives Dimethyloxazole, sulfonyl groups Diuretic or enzyme inhibition (e.g., carbonic anhydrase)

Molecular and Physicochemical Properties

Property Target Compound 5-Thiazoleacetamide (CAS 163107-50-4) Sulfonamide Derivatives
Molecular Formula Not explicitly provided C₁₄H₁₆N₄O₂S Varies (e.g., C₁₁H₁₄N₄O₃S for )
Molecular Weight High (estimated >450 g/mol) 328.37 g/mol Moderate (250–350 g/mol)
Solubility Likely low (lipophilic) Moderate (polar thiazole and acetamide) Higher (sulfonamide acidity enhances aqueous solubility)

Pharmacological Considerations

  • Target Compound : The phenethyl and o-tolyl groups may improve blood-brain barrier (BBB) penetration, suggesting CNS applications. The triazoloquinazolin core is structurally analogous to kinase inhibitors like imatinib but lacks direct evidence in the provided sources.
  • Sulfonamide Derivatives: Known for targeting enzymes (e.g., carbonic anhydrase) via sulfonamide’s zinc-binding capability. Their smaller size may favor renal excretion .

Research Findings and Limitations

While the provided evidence lacks explicit pharmacological data for the target compound, structural analogs suggest divergent therapeutic potentials:

  • Thiazole derivatives (CAS 163107-50-4) may prioritize antimicrobial activity, whereas sulfonamides () align with enzyme inhibition .
  • The target compound’s larger, fused core and lipophilic substituents likely reduce solubility but improve target affinity in hydrophobic binding pockets.

Biological Activity

The compound 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazoloquinazoline moiety and a thioacetamide group. Its structural elements suggest potential interactions with various biological targets, which are crucial for its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of quinazolinone derivatives, including those related to the triazoloquinazoline framework. Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives related to this compound can inhibit cell growth in several cancer types. For instance:

  • MTT Assay Results : A study evaluating quinazolinone-thiazole hybrids found that certain compounds showed IC50 values as low as 10 μM against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines, indicating potent cytotoxicity .
CompoundCell LineIC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Protein Kinases : Similar compounds have been shown to modulate the activity of various kinases associated with cancer progression. For example, thiazoloquinazolines were tested against multiple human protein kinases, revealing no significant inhibition; however, some derivatives displayed cytotoxicity against tumor cells without affecting normal cells .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells. Studies on related quinazoline derivatives indicate they can induce apoptosis through mitochondrial pathways and caspase activation .

Anticonvulsant Activity

Compounds featuring the triazole nucleus have also been investigated for their anticonvulsant properties. Research has shown that certain derivatives exhibit significant activity in animal models:

  • Pharmacological Testing : Compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice, demonstrating protective effects at doses of 30 or 100 mg/kg .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Efficacy : A study reported that thiazole-fused quinazolinones exhibited IC50 values in the micromolar range against various human cancer cell lines without toxicity towards normal cells .
  • Molecular Docking Studies : Computational analyses indicated favorable binding conformations within active sites of target proteins such as VEGFR-2, suggesting potential for antiangiogenic activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:

  • Step 1 : Formation of the triazoloquinazoline core via condensation of a triazole precursor with a quinazoline derivative under reflux conditions (e.g., using DMF or DMSO as solvents and K₂CO₃ as a base) .
  • Step 2 : Introduction of the thioacetamide moiety through reaction with chloroacetyl chloride or analogous thiol-reactive agents .
  • Step 3 : Final functionalization with the o-tolyl group via amide coupling, often using carbodiimide-based coupling reagents .
    • Key Characterization : IR and ¹H-NMR confirm functional groups (e.g., C=O at ~1680 cm⁻¹, NH stretches at ~3200–3300 cm⁻¹) .

Q. What initial biological activities have been reported for triazoloquinazoline derivatives like this compound?

  • Methodological Answer : Analogous compounds (e.g., 4-phenethyl-substituted triazoloquinazolines) demonstrate antimicrobial activity, particularly against Gram-negative bacteria like Acinetobacter baumannii (>80% inhibition at specific concentrations) .
  • Experimental Design : Bioactivity is typically assessed via broth microdilution assays (MIC determination) and time-kill studies. Structural analogs with phenethyl groups exhibit enhanced membrane permeability, contributing to potency .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • HPLC-MS : Quantifies purity and detects byproducts .
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 1.0–2.5 ppm) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine Learning : Models trained on reaction databases identify optimal solvent/base combinations (e.g., DMSO/K₂CO₃ for thioether formation) .
    • Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 40% for similar triazoloquinazolines .

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological data?

  • Methodological Answer :

  • Variable Substitution Analysis : Compare analogs with modified substituents (e.g., phenethyl vs. benzyl groups) to identify critical pharmacophores .
  • Data Normalization : Control for assay variability (e.g., bacterial strain differences) by standardizing protocols (CLSI guidelines) .
    • Example : A 2025 study found that o-tolyl substitution enhances biofilm penetration but reduces solubility, explaining conflicting MIC values in earlier work .

Q. What strategies address low yield in the final amide coupling step?

  • Methodological Answer :

  • Coupling Reagent Screening : Test HATU, EDCI, or DCC to improve efficiency (HATU often outperforms for sterically hindered amines) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like DMAP mitigate side reactions .
    • Case Study : A 2024 optimization increased yield from 60% to 85% by switching from EDCI to HATU in DMF .

Data Contradiction Analysis

Q. Why do some studies report weak antifungal activity despite structural similarity to active derivatives?

  • Methodological Answer :

  • Target Specificity : Fungal CYP51 enzymes may require larger hydrophobic substituents (e.g., 4-chlorobenzyl) for inhibition, absent in this compound .
  • Membrane Permeability : LogP calculations (e.g., ~3.5 for this compound vs. ~4.2 for active analogs) suggest reduced fungal cell uptake .

Q. How can researchers reconcile variability in thermal stability data?

  • Methodological Answer :

  • DSC/TGA Analysis : Standardize heating rates (e.g., 10°C/min) to compare decomposition profiles .
  • Crystallinity Assessment : XRD identifies polymorphic forms; amorphous phases degrade faster than crystalline .

Methodological Tables

Table 1 : Key Synthetic Parameters for Triazoloquinazoline Derivatives

StepReagents/ConditionsYield RangeKey Reference
Core FormationDMF, K₂CO₃, 80°C60–75%
Thioether LinkageChloroacetyl chloride, Et₃N70–85%
Amide CouplingHATU, DMF, RT75–90%

Table 2 : Biological Activity of Structural Analogs

SubstituentMIC (µg/mL) A. baumanniiMIC (µg/mL) C. neoformansReference
4-Phenethyl8.2>64
4-Benzyl12.532
o-Tolyl6.7>64

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.